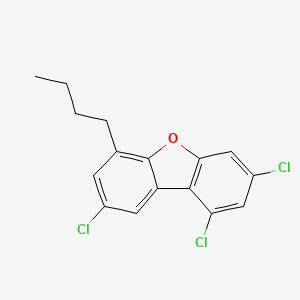

Dibenzofuran, 6-butyl-1,3,8-trichloro-

Description

Overview of Dibenzofuran (B1670420) Chemistry and its Derivatives

Dibenzofuran is a heterocyclic organic compound consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. wikipedia.orgatamanchemicals.com This core structure is thermally robust and serves as a scaffold for a wide array of derivatives. wikipedia.org The substitution of hydrogen atoms on the dibenzofuran skeleton with other functional groups, such as halogens or alkyl chains, gives rise to a vast family of compounds with diverse chemical and physical properties. biointerfaceresearch.com

Polychlorinated dibenzofurans (PCDFs) are a prominent subgroup, where one or more hydrogen atoms are replaced by chlorine. These compounds have attracted significant scientific attention due to their environmental persistence and biological activity. nih.gov The specific pattern of chlorine substitution profoundly influences the molecule's properties, including its interaction with biological systems. nih.gov

Substituted dibenzofurans can be synthesized through various methods, including electrophilic aromatic substitution reactions like halogenation. wikipedia.orgrsc.org The precise control of reaction conditions allows for the targeted placement of substituents on the dibenzofuran core, enabling the systematic study of structure-activity relationships.

Rationale for Academic Investigation of 6-butyl-1,3,8-trichlorodibenzofuran

The academic interest in 6-butyl-1,3,8-trichlorodibenzofuran stems primarily from its potential role as a modulator of the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons, including the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govescholarship.org

Research into substituted dibenzofurans has revealed that certain congeners can act as antagonists or partial antagonists of TCDD. nih.gov This means they can bind to the AhR and block or partially block the toxic responses induced by potent agonists like TCDD. The investigation of 6-substituted-1,3,8-trichlorodibenzofurans, a category that includes the butyl derivative, is driven by the need to understand how structural modifications influence this antagonistic activity.

A key study on a series of 6-alkyl-1,3,8-trichlorodibenzofurans demonstrated that the nature of the alkyl substituent at the 6-position plays a crucial role in their interaction with the AhR and their ability to counteract the effects of TCDD. nih.gov These compounds, including close analogs like the 6-propyl and 6-tert-butyl derivatives, were found to be weak or inactive inducers of enzymes typically activated by TCDD, yet they could partially antagonize the induction of these enzymes when co-administered with TCDD. nih.gov This suggests a competitive interaction at the AhR, making this class of compounds valuable tools for studying the receptor's function and for the potential development of agents that could mitigate the toxicity of dioxin-like compounds. nih.govnih.gov

Furthermore, some 6-alkyl-1,3,8-trichlorodibenzofurans have been shown to possess antiestrogenic properties, adding another layer to their academic significance. nih.gov The relatively low intrinsic toxicity of some of these compounds, compared to potent AhR agonists, makes them interesting prototypes for further investigation. nih.govresearchgate.net

Table 1: Physicochemical Properties of Dibenzofuran (Parent Compound) This table provides data for the parent compound, Dibenzofuran, as specific experimental data for 6-butyl-1,3,8-trichlorodibenzofuran is not readily available in published literature.

| Property | Value | Source |

| Molecular Formula | C12H8O | nih.gov |

| Molar Mass | 168.19 g/mol | wikipedia.org |

| Appearance | White crystalline powder | wikipedia.org |

| Melting Point | 81 to 85 °C | wikipedia.org |

| Boiling Point | 285 °C | wikipedia.org |

| Solubility in Water | Insoluble | wikipedia.org |

Current Gaps in Scholarly Understanding and Future Research Trajectories

While research on 6-substituted-1,3,8-trichlorodibenzofurans has provided valuable insights, there remain significant gaps in the understanding of 6-butyl-1,3,8-trichlorodibenzofuran specifically. Much of the existing data is on its structural analogs, such as the methyl, ethyl, propyl, and tert-butyl derivatives. nih.gov Direct experimental data on the n-butyl derivative, including its precise AhR binding affinity and its full spectrum of biological activity, is limited.

Future research should focus on several key areas:

Synthesis and Characterization: The development of efficient and well-documented synthetic routes for 6-butyl-1,3,8-trichlorodibenzofuran is essential for obtaining pure samples for detailed study. Comprehensive characterization using modern analytical techniques (e.g., NMR, mass spectrometry, X-ray crystallography) would provide a solid foundation for all subsequent research.

Quantitative Structure-Activity Relationship (QSAR) Studies: A more detailed QSAR analysis incorporating the n-butyl derivative would help to refine models that predict AhR binding and antagonistic potency. nih.govnih.gov This would involve systematically varying the alkyl chain length and branching at the 6-position to create a more complete picture of the steric and electronic requirements for optimal activity.

Mechanism of Action: Further investigation is needed to fully elucidate the molecular mechanisms by which 6-butyl-1,3,8-trichlorodibenzofuran and its analogs act as AhR antagonists. This includes studying their effects on receptor conformation, interaction with co-activators and co-repressors, and downstream gene expression.

In Vivo Studies: While initial in vivo studies have been conducted on some analogs, more extensive research is required to understand the pharmacokinetic and pharmacodynamic properties of 6-butyl-1,3,8-trichlorodibenzofuran. nih.gov This would be crucial for assessing its potential as a research tool or therapeutic prototype.

Table 2: Structure-Activity Relationship of 6-Alkyl-1,3,8-trichlorodibenzofurans as TCDD Antagonists This table summarizes the findings from a study on various 6-substituted-1,3,8-trichlorodibenzofurans, providing a basis for predicting the activity of the 6-butyl derivative.

| 6-Substituent | Ah Receptor Binding Affinity | Antagonistic Activity against TCDD-induced Enzyme Activity | Source |

| Methyl | Highest | Partial Antagonist | nih.gov |

| Ethyl | Lower than methyl | Partial Antagonist | nih.gov |

| Propyl | Similar to ethyl | Partial Antagonist | nih.gov |

| Isopropyl | Higher than propyl/ethyl | Partial Antagonist | nih.gov |

| tert-Butyl | Higher than isopropyl | Partial Antagonist | nih.gov |

| Cyclohexyl | Lower than alkyls | Minimal Activity | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

193764-65-7 |

|---|---|

Molecular Formula |

C16H13Cl3O |

Molecular Weight |

327.6 g/mol |

IUPAC Name |

6-butyl-1,3,8-trichlorodibenzofuran |

InChI |

InChI=1S/C16H13Cl3O/c1-2-3-4-9-5-10(17)6-12-15-13(19)7-11(18)8-14(15)20-16(9)12/h5-8H,2-4H2,1H3 |

InChI Key |

JFJJETVSRGKBHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C2C(=CC(=C1)Cl)C3=C(O2)C=C(C=C3Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Butyl 1,3,8 Trichlorodibenzofuran

Precursor Synthesis and Strategic Functionalization

The initial phase in the synthesis of 6-butyl-1,3,8-trichlorodibenzofuran involves the construction of a suitable dibenzofuran (B1670420) precursor, which is then strategically functionalized.

Synthesis of Core Dibenzofuran Scaffolds for Derivatization

The dibenzofuran nucleus is a key structural motif found in various natural products and synthetic compounds. ekb.eg Several methods have been developed for its synthesis, with palladium-catalyzed reactions being particularly prominent due to their efficiency and functional group tolerance.

One effective method involves the intramolecular cyclization of ortho-diazonium salts of diaryl ethers, a variant of the Pschorr reaction. researchgate.netwikipedia.org This approach utilizes a palladium acetate (B1210297) catalyst in refluxing ethanol, providing good yields of the dibenzofuran core. nih.gov The reaction proceeds through the in situ generation of a diazonium salt, which then undergoes a palladium-catalyzed C-H activation and ring closure. nih.gov

Another powerful strategy is the palladium-catalyzed phenol-directed C-H activation/C-O cyclization. uwindsor.ca This method allows for the synthesis of substituted dibenzofurans from readily available phenol (B47542) derivatives. The reaction is typically carried out using a palladium catalyst and an oxidant, such as air, and can tolerate a variety of functional groups. uwindsor.ca

A one-pot synthesis of dibenzofurans from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes has also been reported. acs.org This process involves a tandem palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling, offering a rapid and efficient route to the dibenzofuran scaffold. acs.org

The Ullmann condensation is a classical method for forming diaryl ethers, which are key precursors for dibenzofuran synthesis. organic-chemistry.orgclockss.org Modern variations of this reaction often employ soluble copper catalysts and can be used to construct the necessary diaryl ether linkage prior to cyclization. nih.gov

| Method | Precursors | Catalyst/Reagents | Key Features | Reference(s) |

| Palladium-catalyzed C-H Activation/C-O Cyclization | Phenol derivatives | Pd(OAc)₂, Air | Good functional group tolerance. | uwindsor.ca |

| Pschorr-type Cyclization | ortho-Diazonium salts of diaryl ethers | Pd(OAc)₂ | Efficient, good yields. | researchgate.netwikipedia.orgnih.gov |

| Tandem Cross-Coupling/Ullmann Coupling | 6-Diazo-2-cyclohexenones, ortho-haloiodobenzenes | Pd(PPh₃)₄, Cu₂O | One-pot, high selectivity. | acs.org |

| Ullmann Condensation (for precursor) | Phenols, Aryl halides | Copper catalysts | Forms diaryl ether linkage. | organic-chemistry.orgclockss.orgnih.gov |

Regioselective Butylation Strategies at the 6-position

Introducing a butyl group at the 6-position of the dibenzofuran ring requires a regioselective approach. Direct Friedel-Crafts alkylation of dibenzofuran is often complicated by polyalkylation and carbocation rearrangements. libretexts.org A more controlled and reliable method is Friedel-Crafts acylation followed by reduction.

The Friedel-Crafts acylation of dibenzofuran with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is expected to yield a butanoyldibenzofuran. libretexts.org The position of acylation is governed by the electronic properties of the dibenzofuran ring. The most likely positions for electrophilic attack are the 2, 8, 3, and 7 positions. However, to achieve substitution at the 6-position (equivalent to the 4-position due to numbering conventions), a directing group strategy might be necessary. For instance, introducing a directing group at the 4-position could facilitate subsequent functionalization at the 6-position.

Alternatively, a more direct route to a 6-substituted dibenzofuran could involve starting with a pre-functionalized precursor. For example, the synthesis could begin with a biphenyl (B1667301) derivative that already contains a butyl group at the desired position, which is then cyclized to form the butylated dibenzofuran core.

Once the butanoyl group is in place at the desired position, it can be reduced to a butyl group using standard reduction methods, such as the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

| Reaction | Reagents | Catalyst | Product | Reference(s) |

| Friedel-Crafts Acylation | Butanoyl chloride | AlCl₃ | Butanoyldibenzofuran | libretexts.orgyoutube.com |

| Clemmensen Reduction | Amalgamated Zinc, HCl | - | Butyldibenzofuran | N/A |

| Wolff-Kishner Reduction | Hydrazine, KOH | - | Butyldibenzofuran | N/A |

Controlled Regioselective Chlorination Approaches

The final and most challenging step in the synthesis of 6-butyl-1,3,8-trichlorodibenzofuran is the controlled regioselective chlorination of the butylated dibenzofuran intermediate.

Directed Chlorination Techniques for Specific Substitution Patterns

Achieving the specific 1,3,8-trichloro substitution pattern requires precise control over the chlorination reaction. The directing effects of the existing butyl group and the subsequently introduced chlorine atoms will influence the position of further chlorination.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho-position. baranlab.org By choosing an appropriate DMG or by functionalizing the dibenzofuran ring with a group that can act as a DMG, it may be possible to direct chlorination to specific positions.

Catalyst-Mediated Chlorination Systems for Enhanced Selectivity

Catalyst-mediated chlorination can offer enhanced selectivity compared to direct chlorination with elemental chlorine. Copper(II) chloride has been shown to be an effective reagent for the chlorination of dibenzofuran, particularly in the formation of polychlorinated dibenzofurans. nih.gov The reaction conditions, such as temperature and catalyst support, can influence the degree and pattern of chlorination.

Optimization of Reaction Parameters and Yields for Scalable Synthesis

Initial Chlorination: Chlorination of dibenzofuran to introduce the first chlorine atom, likely at the 2- or 3-position.

Butylation: Friedel-Crafts acylation of the monochlorodibenzofuran, followed by reduction. The position of butylation will be influenced by the existing chlorine atom.

Further Chlorination: Stepwise chlorination to introduce the remaining two chlorine atoms at the desired 1 and 8 positions. The directing effects of the butyl group and the existing chlorine atom(s) will be critical.

Given the complexity of achieving the specific 1,3,8-trichloro pattern, an alternative strategy would be to construct the dibenzofuran ring from pre-chlorinated and butylated precursors. This would involve the synthesis of appropriately substituted biphenyl or diaryl ether intermediates, followed by a cyclization reaction to form the final product. This approach offers greater control over the final substitution pattern.

| Technique | Key Principle | Potential Application | Reference(s) |

| Directed ortho-Metalation (DoM) | Use of a directing group to guide lithiation and subsequent electrophilic quench. | Introduction of chlorine atoms at specific positions. | wikipedia.orgorganic-chemistry.orgbaranlab.org |

| Catalyst-Mediated Chlorination | Use of catalysts like CuCl₂ to control chlorination. | Formation of polychlorinated dibenzofurans. | nih.gov |

| Synthesis from Precursors | Building the dibenzofuran ring from pre-functionalized components. | High control over the final substitution pattern. | N/A |

Novel Synthetic Routes and Mechanistic Insights

The development of novel synthetic strategies for compounds like 6-butyl-1,3,8-trichlorodibenzofuran is driven by the need for isomerically pure standards for analytical and toxicological studies. nih.gov Unconventional pathways often leverage modern organometallic catalysis and aim to construct the dibenzofuran skeleton with the substituents already in place or introduced in a highly controlled manner.

Exploration of Unconventional Synthetic Pathways for 6-butyl-1,3,8-trichlorodibenzofuran

One promising, albeit theoretical, approach involves a convergent synthesis strategy utilizing a Suzuki-Miyaura cross-coupling reaction. This pathway would begin with the synthesis of two key building blocks: a suitably substituted boronic acid and a halogenated phenol derivative.

Proposed Unconventional Synthetic Pathway:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Butylphenol | 1. I₂, H₂O₂/H₂SO₄2. 2,4-Dichlorophenol, Cu₂O, Pyridine, 150°C | 2-(2,4-Dichlorophenoxy)-5-butyl-iodobenzene |

| 2 | 2-(2,4-Dichlorophenoxy)-5-butyl-iodobenzene | 1. n-BuLi, THF, -78°C2. B(OMe)₃3. H₃O⁺ | (2-(2,4-Dichlorophenoxy)-5-butylphenyl)boronic acid |

| 3 | (2-(2,4-Dichlorophenoxy)-5-butylphenyl)boronic acid | Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/H₂O, Reflux | 1,3-Dichloro-6-butyldibenzofuran |

| 4 | 1,3-Dichloro-6-butyldibenzofuran | SO₂Cl₂ or Cl₂, AlCl₃ (catalyst), CCl₄ | 6-butyl-1,3,8-trichlorodibenzofuran |

This proposed route offers the advantage of building the core structure with some of the required chlorination pattern already installed, potentially leading to a more controlled final chlorination step.

Another potential advanced route could involve a palladium-catalyzed intramolecular C-H activation/arylation of a substituted diphenyl ether. biointerfaceresearch.com This strategy would involve the initial synthesis of a 2-bromo-2',4'-dichloro-5'-butyldiphenyl ether, which could then undergo cyclization to form the dibenzofuran core.

Detailed Mechanistic Elucidation of Key Synthetic Transformations

The key transformations in the synthesis of 6-butyl-1,3,8-trichlorodibenzofuran are the formation of the dibenzofuran core and the subsequent regioselective chlorination.

Mechanism of Dibenzofuran Core Formation (via Suzuki-Miyaura Coupling):

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (or triflate), forming a Pd(II) species.

Transmetalation: The organoborane reagent transfers its organic group to the palladium center, displacing the halide or triflate. This step typically requires a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

In the proposed synthesis, the intramolecular version of this reaction would lead to the formation of the central furan (B31954) ring.

Mechanism of Electrophilic Chlorination:

The final chlorination step to introduce the chlorine at the C8 position is a critical step governed by the principles of electrophilic aromatic substitution. The directing effects of the existing substituents on the 1,3-dichloro-6-butyldibenzofuran intermediate will determine the position of the final chlorination.

The butyl group at the C6 position is an ortho-, para-directing activator, due to hyperconjugation and inductive effects. The chlorine atoms at C1 and C3 are deactivating, ortho-, para-directors. The ether oxygen of the furan ring is a strong activating, ortho-, para-director.

The electrophilic attack by a chloronium ion (Cl⁺), generated from a chlorine source like Cl₂ with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), will be directed to the most nucleophilic positions on the aromatic rings.

Analysis of Directing Effects for the Final Chlorination:

| Position | Activating/Deactivating Groups Influencing Position | Predicted Reactivity |

| C2 | Ortho to C1-Cl, Para to C3-Cl | Deactivated |

| C4 | Ortho to C3-Cl, Para to C1-Cl | Deactivated |

| C7 | Ortho to C6-butyl, Meta to C8-Cl (if present) | Activated |

| C8 | Para to ether oxygen, Meta to C6-butyl, Ortho to C9a-C bond | Activated |

| C9 | Ortho to ether oxygen, Ortho to C1-Cl | Sterically hindered and influenced by adjacent Cl |

Based on this analysis, the C8 position is strongly activated by the para-directing ether oxygen, making it a likely site for the final electrophilic chlorination. The C7 position is also activated by the C6-butyl group. Careful control of reaction conditions would be necessary to achieve high regioselectivity for the desired 1,3,8-trichloro isomer.

Spectroscopic and Advanced Structural Elucidation Studies of 6 Butyl 1,3,8 Trichlorodibenzofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 6-butyl-1,3,8-trichlorodibenzofuran. It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) within the molecule.

To fully assign the ¹H and ¹³C NMR spectra of 6-butyl-1,3,8-trichlorodibenzofuran, a suite of one- and two-dimensional NMR experiments would be employed.

¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical shifts, and their coupling patterns. The aromatic protons on the dibenzofuran (B1670420) core and the protons of the butyl group would exhibit distinct signals.

¹³C NMR Spectroscopy: This would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are sensitive to the presence of electronegative chlorine atoms and the alkyl substituent.

Correlation Spectroscopy (COSY): A 2D COSY experiment would establish proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the butyl chain and on the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the butyl group to the dibenzofuran skeleton and for confirming the substitution pattern of the chlorine atoms by observing correlations between protons and quaternary carbons.

Hypothetical ¹H and ¹³C NMR Data Table: (Note: This table is a hypothetical representation of expected chemical shifts based on general principles and data for similar structures, as specific experimental data for 6-butyl-1,3,8-trichlorodibenzofuran is not available.)

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-2 | 7.5 - 7.8 | 115 - 120 |

| H-4 | 7.3 - 7.6 | 120 - 125 |

| H-7 | 7.6 - 7.9 | 110 - 115 |

| H-9 | 7.4 - 7.7 | 125 - 130 |

| Butyl-α-CH₂ | 2.5 - 2.8 | 30 - 35 |

| Butyl-β-CH₂ | 1.5 - 1.8 | 30 - 35 |

| Butyl-γ-CH₂ | 1.3 - 1.6 | 20 - 25 |

| Butyl-δ-CH₃ | 0.8 - 1.0 | 10 - 15 |

| C-1 | - | 125 - 130 |

| C-3 | - | 130 - 135 |

| C-6 | - | 140 - 145 |

| C-8 | - | 128 - 133 |

| C-4a | - | 120 - 125 |

| C-5a | - | 150 - 155 |

| C-9a | - | 150 - 155 |

| C-9b | - | 120 - 125 |

While the dibenzofuran core is largely planar, the butyl group has conformational flexibility. Variable-temperature NMR studies could provide insights into the rotational dynamics of the butyl group and any potential restricted rotation around the C-C bond connecting it to the aromatic ring. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, could be used to determine the through-space proximity of protons, which can help to elucidate the preferred conformation of the butyl chain relative to the dibenzofuran plane.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isomer Differentiation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of 6-butyl-1,3,8-trichlorodibenzofuran with high precision. This allows for the unambiguous determination of its elemental composition (C₁₆H₁₃Cl₃O), distinguishing it from other compounds with the same nominal mass. Predicted data for the related compound, 6-tert-butyl-1,3,8-trichlorodibenzofuran, suggests a monoisotopic mass of 326.0032 Da. uni.lu A similar value would be expected for the n-butyl isomer.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. This technique is crucial for elucidating the fragmentation pathways of polychlorinated dibenzofurans. acs.orgnih.govoup.com For 6-butyl-1,3,8-trichlorodibenzofuran, characteristic fragmentation would likely involve the loss of the butyl group, chlorine atoms, and potentially the sequential loss of CO and HCl from the dibenzofuran core. The fragmentation pattern can also be used to differentiate between isomers, as the position of the substituents can influence the stability of the fragment ions. nih.gov

Hypothetical MS/MS Fragmentation Data Table: (Note: This table is a hypothetical representation of expected fragmentation patterns based on general knowledge of PCDF fragmentation, as specific experimental data for 6-butyl-1,3,8-trichlorodibenzofuran is not available.)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| [M]+• | [M-C₄H₉]+ | Butyl radical |

| [M]+• | [M-Cl]+ | Chlorine radical |

| [M]+• | [M-C₄H₉-CO]+ | Butyl radical and Carbon monoxide |

| [M-Cl]+ | [M-Cl-Cl]+ | Chlorine radical |

| [M-Cl]+ | [M-Cl-HCl]+ | Hydrogen chloride |

X-ray Crystallography and Solid-State Characterization

The definitive three-dimensional structure of 6-butyl-1,3,8-trichlorodibenzofuran in the solid state can be determined by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and information about the planarity of the dibenzofuran ring system. It would also reveal the conformation of the butyl group and the intermolecular interactions, such as stacking, that govern the crystal packing. Although a commercial source mentions that the three-dimensional structure has been confirmed by X-ray crystallography, the actual crystallographic data is not publicly available. vulcanchem.com

Polymorphism and Crystal Packing Analysis

There is no information available in scientific literature concerning the polymorphism or crystal packing of 6-butyl-1,3,8-trichlorodibenzofuran. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. An analysis of polymorphism and crystal packing would provide insights into the intermolecular interactions, stability, and physical properties of the compound in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

While general principles of vibrational spectroscopy can predict the expected spectral features of 6-butyl-1,3,8-trichlorodibenzofuran, specific experimental Infrared (IR) and Raman spectra, along with detailed band assignments, are not available. Such data would be invaluable for confirming the presence of functional groups and analyzing the vibrational modes of the molecule.

Characteristic Vibrational Modes and Band Assignment

A detailed table of characteristic vibrational modes and their specific assignments for 6-butyl-1,3,8-trichlorodibenzofuran cannot be compiled without experimental IR and Raman data.

In-situ Spectroscopic Monitoring of Chemical Reactions Involving 6-butyl-1,3,8-trichlorodibenzofuran

No published studies were found that describe the use of in-situ spectroscopic techniques to monitor chemical reactions involving 6-butyl-1,3,8-trichlorodibenzofuran. This type of analysis is used to study reaction kinetics, identify intermediates, and understand reaction mechanisms in real-time.

Theoretical and Computational Chemistry of 6 Butyl 1,3,8 Trichlorodibenzofuran

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules based on the determination of the electron density.

DFT calculations can elucidate the electronic characteristics of 6-butyl-1,3,8-trichlorodibenzofuran. Key to understanding its reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

Hypothetical values for these descriptors for 6-butyl-1,3,8-trichlorodibenzofuran, as would be obtained from a DFT calculation, are presented in the table below.

| Parameter | Hypothetical Value |

| EHOMO | -6.5 eV |

| ELUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Global Softness (S) | 0.189 eV⁻¹ |

| Electrophilicity Index (ω) | 2.80 eV |

This table contains illustrative data and is not based on published experimental or computational results.

The distribution of electron density within the 6-butyl-1,3,8-trichlorodibenzofuran molecule governs its electrostatic interactions. DFT calculations can provide atomic charges, offering a picture of the electrostatic landscape of the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom.

An electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of the molecule. This surface allows for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 6-butyl-1,3,8-trichlorodibenzofuran, one would expect negative potential (red/yellow) around the oxygen and chlorine atoms due to their high electronegativity, and positive potential (blue) around the hydrogen atoms. The aromatic rings would exhibit a complex potential distribution influenced by the substituents.

A hypothetical table of NBO charges on selected atoms is provided below.

| Atom | Hypothetical NBO Charge (e) |

| Oxygen (O) | -0.55 |

| Chlorine (at C1) | -0.15 |

| Chlorine (at C3) | -0.14 |

| Chlorine (at C8) | -0.16 |

| Carbon (of Butyl, Cα) | -0.20 |

This table contains illustrative data and is not based on published experimental or computational results.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide detailed information on the conformational dynamics and intermolecular interactions of a system.

The butyl group attached to the dibenzofuran (B1670420) core introduces conformational flexibility to the molecule. MD simulations can be used to explore the different conformations adopted by the butyl chain and to determine the rotational energy barriers between these conformations. Understanding these dynamics is important as the conformation of the molecule can influence its binding to biological receptors.

A potential of mean force (PMF) study, often conducted in conjunction with MD, could be used to calculate the energy profile of the rotation around the C-C bond connecting the butyl group to the dibenzofuran ring.

| Dihedral Angle | Hypothetical Rotational Barrier (kcal/mol) |

| C-C-C-C (gauche to anti) | 3.5 |

| C-C-C-C (anti to gauche) | 4.2 |

This table contains illustrative data and is not based on published experimental or computational results.

MD simulations are well-suited to investigate how 6-butyl-1,3,8-trichlorodibenzofuran interacts with itself and with solvent molecules. Simulations in different solvents, such as water and a non-polar organic solvent like n-dodecane, can reveal the molecule's aggregation behavior. In water, the hydrophobic nature of the molecule would likely lead to aggregation to minimize contact with the polar solvent. In a non-polar solvent, aggregation might be less pronounced.

The primary tool for analyzing these interactions is the radial distribution function (RDF), g(r), which describes the probability of finding a particle at a distance r from a reference particle. Peaks in the RDF can indicate the formation of dimers or larger aggregates.

Computational Modeling of Reaction Mechanisms

Computational chemistry can be used to model the pathways of chemical reactions, providing insights into reaction kinetics and thermodynamics. For a compound like 6-butyl-1,3,8-trichlorodibenzofuran, this could involve modeling its metabolic degradation or its reaction with atmospheric radicals.

DFT is commonly used to locate the transition state structures and to calculate the activation energies of reaction steps. For instance, the metabolic breakdown of similar compounds can be initiated by hydroxylation catalyzed by cytochrome P450 enzymes. A computational study could model the reaction of an active oxygen species with the aromatic rings of the dibenzofuran core.

A hypothetical reaction step, such as the addition of a hydroxyl radical to one of the unsubstituted carbon atoms on the aromatic ring, could be modeled.

| Reaction Step | Hypothetical Activation Energy (kcal/mol) |

| OH radical addition to C2 | 8.5 |

| OH radical addition to C4 | 9.2 |

| OH radical addition to C7 | 8.8 |

| OH radical addition to C9 | 9.5 |

This table contains illustrative data and is not based on published experimental or computational results.

Prediction of Regioselectivity in Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, including substituted dibenzofurans. The regioselectivity of such reactions on 6-butyl-1,3,8-trichlorodibenzofuran is dictated by the electronic effects of its substituents: the butyl group and the three chlorine atoms. quora.comorganicchemistrytutor.com

The butyl group at position 6 is an alkyl group, which is generally considered an activating group and an ortho, para-director in electrophilic aromatic substitution. libretexts.org This is due to its electron-donating inductive effect and hyperconjugation, which enrich the electron density of the aromatic ring, particularly at the ortho and para positions relative to the substituent. libretexts.org In the context of the dibenzofuran ring system, the butyl group at C6 would direct incoming electrophiles to positions C7 and C9.

Conversely, the chlorine atoms at positions 1, 3, and 8 are halogens, which exhibit a dual electronic effect. They are deactivating due to their strong electron-withdrawing inductive effect, yet they are ortho, para-directing because of the electron-donating resonance effect of their lone pairs. quora.comyoutube.com The deactivating nature of halogens suggests that electrophilic substitution on 6-butyl-1,3,8-trichlorodibenzofuran will be slower compared to unsubstituted dibenzofuran. libretexts.org

To predict the most probable sites for electrophilic attack, the combined directing effects of all substituents must be considered. The available positions for substitution are C2, C4, C7, and C9.

Positions C2 and C4: These positions are influenced by the chloro substituents at C1 and C3. The chloro at C1 directs to C2 (ortho) and C4 (para). The chloro at C3 also directs to C2 (ortho) and C4 (para).

Position C7: This position is ortho to both the butyl group at C6 and the chloro group at C8. Both substituents direct towards this position.

Position C9: This position is para to the butyl group at C6.

Computational models, such as those based on Density Functional Theory (DFT), can provide a more quantitative prediction by calculating the electron density at each carbon atom and the stability of the Wheland intermediates (sigma complexes) formed upon electrophilic attack at each position. researchgate.netrsc.org Generally, the most stable intermediate corresponds to the major product. libretexts.org For 6-butyl-1,3,8-trichlorodibenzofuran, a qualitative analysis suggests that the positions activated by the butyl group (C7 and C9) would be more favorable for electrophilic attack than the positions primarily influenced by the deactivating chloro groups. However, steric hindrance from the adjacent butyl group might disfavor attack at C7.

Table 1: Predicted Regioselectivity in Electrophilic Substitution of 6-butyl-1,3,8-trichlorodibenzofuran

| Position of Substitution | Directing Influence of Substituents | Predicted Reactivity |

| C2 | ortho to Cl at C1, ortho to Cl at C3 | Low |

| C4 | para to Cl at C1, ortho to Cl at C3 | Moderate |

| C7 | ortho to Butyl at C6, ortho to Cl at C8 | High (potentially sterically hindered) |

| C9 | para to Butyl at C6 | High |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution. Actual experimental results may vary.

Elucidation of Degradation Pathways and Transition States

The environmental degradation of polychlorinated dibenzofurans (PCDFs) is a critical area of research. Computational chemistry plays a vital role in elucidating the complex degradation pathways and identifying the high-energy transition states that govern the reaction rates. researchgate.netresearchgate.net For 6-butyl-1,3,8-trichlorodibenzofuran, two primary degradation routes are considered: microbial degradation and atmospheric oxidation.

Microbial Degradation:

Certain bacteria, such as Sphingomonas sp. strain RW1, have been shown to degrade less chlorinated dibenzofurans. nih.govresearchgate.net The initial step in this aerobic biodegradation is typically an angular dioxygenation, where a dioxygenase enzyme attacks the aromatic ring. nih.govresearchgate.net This attack is often regioselective, preferentially occurring on the non-chlorinated or less-chlorinated ring. nih.govnih.gov In the case of 6-butyl-1,3,8-trichlorodibenzofuran, the dioxygenase would likely attack the ring containing the butyl group (positions C6, C7, C8, C9). This initial oxidation leads to the formation of unstable intermediates that undergo further enzymatic reactions, ultimately resulting in ring cleavage and the formation of chlorinated catechols or salicylic (B10762653) acids. nih.govnih.gov

Computational modeling can be employed to study the interaction of the PCDF molecule with the active site of the dioxygenase enzyme. By calculating the energies of the possible intermediates and transition states, researchers can predict the most likely degradation pathway and the resulting metabolites. acs.orgmcmaster.ca

Atmospheric Degradation:

In the atmosphere, the degradation of PCDFs is primarily initiated by reactions with hydroxyl (•OH) radicals. nih.govacs.orguaeu.ac.ae The •OH radical can add to the aromatic ring, forming an OH-adduct. researchgate.net The position of this addition is crucial and can be predicted using computational methods that calculate the activation energies for attack at each possible site. nih.govresearchgate.net For substituted dibenzofurans, •OH addition tends to occur at the non-chlorinated carbon atoms. researchgate.net Subsequent reactions of the OH-adduct with molecular oxygen can lead to ring-opening or the formation of hydroxylated derivatives. nih.govacs.org

Transition state theory, combined with quantum chemical calculations, allows for the determination of the rate constants for these atmospheric reactions. bath.ac.ukresearchgate.net This information is essential for predicting the atmospheric lifetime of 6-butyl-1,3,8-trichlorodibenzofuran.

Table 2: Potential Degradation Products of 6-butyl-1,3,8-trichlorodibenzofuran

| Degradation Pathway | Initial Reactant | Key Intermediates | Potential Final Products |

| Microbial Degradation | 6-butyl-1,3,8-trichlorodibenzofuran + O₂ | Dihydrodiol derivatives | Chlorinated salicylic acids, Chlorinated catechols |

| Atmospheric Oxidation | 6-butyl-1,3,8-trichlorodibenzofuran + •OH | OH-adducts | Hydroxylated trichlorobutyl-dibenzofurans, Ring-opened products |

This table outlines hypothetical degradation products based on known pathways for related compounds. The exact nature and distribution of products would require specific experimental and computational studies.

Advanced Analytical Methodologies for the Detection and Quantification of 6-butyl-1,3,8-trichlorodibenzofuran

The accurate detection and quantification of 6-butyl-1,3,8-trichlorodibenzofuran, a specific congener of halogenated dibenzofurans, in complex environmental and research matrices present significant analytical challenges. Due to its persistence and potential toxicity, robust and sensitive analytical methods are crucial for understanding its environmental fate and exposure risks. This article details advanced analytical methodologies, focusing on optimized sample preparation, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS/MS) techniques for the analysis of this compound.

Chemical Reactivity and Derivatization Strategies for 6 Butyl 1,3,8 Trichlorodibenzofuran

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic compounds. In the case of 6-butyl-1,3,8-trichlorodibenzofuran, the success and regioselectivity of such reactions are intricately linked to the directing effects of the existing substituents.

The dibenzofuran (B1670420) nucleus is generally susceptible to electrophilic attack. The positions for substitution are determined by the activating and directing effects of the substituents. The oxygen atom of the furan (B31954) ring and the alkyl group are activating, while the chlorine atoms are deactivating yet ortho-, para-directing.

The butyl group at position 6 is an activating group and directs incoming electrophiles to the ortho and para positions relative to it. The chlorine atoms at positions 1, 3, and 8 are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing due to resonance effects.

Considering the positions on the dibenzofuran ring, electrophilic attack is generally favored at the 2, 4, 6, and 8 positions. In 6-butyl-1,3,8-trichlorodibenzofuran, positions 1, 3, 6, and 8 are already substituted. The directing effects of the existing substituents will therefore guide further functionalization to the remaining available positions. A study on the positional reactivity of dibenzofuran in electrophilic substitutions provides a basis for predicting the likely sites of reaction acs.org.

The kinetics of further functionalization are expected to be significantly slower than that of unsubstituted dibenzofuran. This is due to the presence of three deactivating chlorine atoms, which reduce the electron density of the aromatic rings, making them less nucleophilic and thus less reactive towards electrophiles.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 2-nitro-6-butyl-1,3,8-trichlorodibenzofuran and/or 4-nitro-6-butyl-1,3,8-trichlorodibenzofuran | The directing effects of the butyl and chloro groups would favor substitution at the available 2 and 4 positions. |

| Halogenation (e.g., Br₂/FeBr₃) | 2-bromo-6-butyl-1,3,8-trichlorodibenzofuran and/or 4-bromo-6-butyl-1,3,8-trichlorodibenzofuran | Similar to nitration, halogenation would be directed to the 2 and 4 positions. |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | Likely unreactive or requires harsh conditions | The strongly deactivating effect of the three chlorine atoms would likely inhibit this reaction. |

The choice of catalysts and reagents is critical in overcoming the deactivation of the ring by the chlorine atoms. For electrophilic aromatic substitution to proceed, strong electrophiles and potent catalysts are generally required.

For halogenation, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) would be necessary to polarize the halogen molecule and generate a sufficiently strong electrophile. Similarly, for nitration, a mixture of concentrated nitric acid and sulfuric acid is needed to form the highly reactive nitronium ion (NO₂⁺).

The use of milder catalysts or reagents is unlikely to yield significant product formation due to the reduced nucleophilicity of the trichlorinated dibenzofuran ring. The reaction conditions, such as temperature and reaction time, would also need to be optimized to achieve reasonable conversion.

Nucleophilic Substitution Reactions of the Chlorine Atoms

Nucleophilic aromatic substitution (SNA) on aryl halides is generally more challenging than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group.

The chlorine atoms in 6-butyl-1,3,8-trichlorodibenzofuran are attached to an aromatic system that is not strongly activated towards nucleophilic attack. The butyl group is electron-donating, which further deactivates the ring for this type of reaction. Therefore, direct nucleophilic displacement of the chlorine atoms is expected to be difficult under standard conditions.

For nucleophilic aromatic substitution to occur, the reaction likely proceeds through an addition-elimination (SNA) mechanism. This mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the chloride ion. The stability of this intermediate is crucial, and it is significantly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. In the absence of such strongly activating groups (like nitro groups), harsh reaction conditions, such as high temperatures and pressures, and the use of strong nucleophiles would be necessary.

The relative reactivity of the chlorine atoms at positions 1, 3, and 8 would depend on the electronic environment of each position. Without specific experimental data, it is difficult to definitively predict the order of reactivity.

In general, nucleophilic aromatic substitution via the addition-elimination mechanism does not involve the formation of a chiral center at the site of substitution on the aromatic ring. Therefore, if the starting material and the nucleophile are achiral, the product will also be achiral. If a chiral nucleophile is used, a diastereomeric product could be formed, but the stereochemistry of the reaction at the aromatic carbon is one of retention of configuration.

Oxidation and Reduction Chemistry of the Dibenzofuran Core

The dibenzofuran core can undergo both oxidation and reduction reactions, although the presence of the chlorine and butyl substituents will influence the reaction pathways and conditions.

Oxidation: The dibenzofuran ring system is relatively resistant to oxidation. However, under strong oxidizing conditions, degradation of the aromatic system can occur. More controlled oxidation, particularly by microbial or fungal systems, has been shown to lead to hydroxylation of the aromatic rings in related chlorinated dibenzofurans oup.comoup.comnih.gov. For 6-butyl-1,3,8-trichlorodibenzofuran, enzymatic oxidation could potentially introduce hydroxyl groups at the unsubstituted positions.

Reduction: The chlorine atoms on the dibenzofuran ring can be removed through reductive dechlorination. This can be achieved through various methods, including catalytic hydrogenation, electrochemical reduction, and reaction with reducing metals. Electrochemical reduction has been demonstrated as an effective method for the dechlorination of chlorinated aromatic compounds acs.orgelectrochem.org. This process typically involves the stepwise removal of chlorine atoms, leading to less chlorinated dibenzofurans and ultimately the parent dibenzofuran. The butyl group is generally stable under these reducing conditions.

Oxidative Transformations and Ring Opening Reactions

While specific oxidative studies on 6-butyl-1,3,8-trichlorodibenzofuran are not extensively documented, the reactivity of the broader class of polychlorinated dibenzofurans (PCDFs) suggests that this compound would be relatively resistant to oxidation due to the deactivating effect of the chlorine atoms. However, under forcing conditions or through microbial degradation, oxidative transformations can occur.

One potential oxidative pathway involves the enzymatic action of microorganisms. Certain yeast strains, for example, have been shown to degrade dibenzofuran through a series of hydroxylation and ring-cleavage steps nih.gov. For 6-butyl-1,3,8-trichlorodibenzofuran, a plausible initial step would be mono-oxygenation at an unsubstituted carbon position, followed by further oxidation to a dihydroxylated intermediate. This dihydroxylated species can then undergo enzymatic ring opening, breaking the furan ring and leading to the formation of chlorinated benzoic acid derivatives. The degradation of chlorinated dibenzofurans and dibenzo-p-dioxins has been observed in bacteria possessing angular dioxygenases elsevierpure.com.

From a synthetic chemistry perspective, strong oxidizing agents could potentially lead to the degradation of the dibenzofuran core. However, controlled oxidation to form quinone-like structures might be achievable under specific conditions, although such reactions would likely be low-yielding due to the stability of the aromatic system. Ring-opening reactions of the furan moiety in dibenzofurans typically require significant energy input or specific catalytic systems due to the aromatic stabilization of the heterocyclic ring.

Table 1: Potential Oxidative Transformation Products of 6-butyl-1,3,8-trichlorodibenzofuran

| Reactant | Reagents and Conditions | Major Product(s) | Notes |

| 6-butyl-1,3,8-trichlorodibenzofuran | Microbial monooxygenases and dioxygenases | Monohydroxylated and dihydroxylated intermediates, chlorinated salicylic (B10762653) acid derivatives | Pathway inferred from studies on unsubstituted dibenzofuran and other PCDFs. |

| 6-butyl-1,3,8-trichlorodibenzofuran | Strong chemical oxidants (e.g., KMnO4, RuO4) | Complex mixture of degradation products, potentially including chlorinated benzoic acids | High potential for non-selective degradation of the aromatic system. |

Reductive Dechlorination Pathways and Their Control

Reductive dechlorination is a significant reaction pathway for polychlorinated aromatic compounds, including 6-butyl-1,3,8-trichlorodibenzofuran wikipedia.org. This process involves the replacement of a chlorine atom with a hydrogen atom and can be achieved through various chemical and biological methods. The control of reductive dechlorination is crucial as it can lead to a mixture of less chlorinated congeners, and the regioselectivity of the process determines the final product distribution.

Chemical Methods:

Catalytic hydrogenation is a common method for reductive dehalogenation of aryl halides organic-chemistry.org. Catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source (e.g., H2 gas, formic acid, or sodium hypophosphite) can effectively remove chlorine atoms organic-chemistry.org. The reactivity of the C-Cl bonds can be influenced by their position on the dibenzofuran ring. Generally, chlorine atoms in more sterically hindered positions or on rings with higher electron density are less readily removed. For 6-butyl-1,3,8-trichlorodibenzofuran, the chlorine at the 1-position might be the most sterically hindered. The reaction conditions, such as catalyst loading, hydrogen pressure, temperature, and reaction time, can be tuned to control the extent of dechlorination, allowing for the selective formation of di- or mono-chlorinated products. Other chemical reductants, such as sodium or calcium in lower alcohols, have also been employed for the dehalogenation of polyhaloaromatics google.com.

Biological Methods:

Microbial reductive dechlorination has been observed for a variety of polychlorinated aromatic compounds under anaerobic conditions nih.govnih.gov. Specific anaerobic bacteria can utilize chlorinated compounds as terminal electron acceptors in their respiratory processes nih.gov. The dechlorination process is often stepwise, with the removal of one chlorine atom at a time. The selectivity of microbial dechlorination is dependent on the specific enzymatic systems of the microorganisms involved. For instance, studies on other PCDFs have shown preferential removal of chlorine atoms from specific positions.

Table 2: Potential Products of Controlled Reductive Dechlorination of 6-butyl-1,3,8-trichlorodibenzofuran

| Starting Material | Reagents/Conditions | Potential Major Products |

| 6-butyl-1,3,8-trichlorodibenzofuran | Pd/C, H2 (controlled) | 6-butyl-1,3-dichlorodibenzofuran, 6-butyl-1,8-dichlorodibenzofuran, 6-butyl-3,8-dichlorodibenzofuran |

| 6-butyl-1,3,8-trichlorodibenzofuran | Anaerobic microbial consortia | Mixture of di- and mono-chlorinated butyl-dibenzofurans |

Role as a Precursor in Complex Organic Synthesis

While direct applications of 6-butyl-1,3,8-trichlorodibenzofuran as a precursor in complex organic synthesis are not widely reported, its structure suggests potential utility in the synthesis of more complex molecules. The trichlorinated dibenzofuran core provides a rigid, planar scaffold that can be functionalized through derivatization of the chloro and butyl groups, or by substitution at the remaining unsubstituted positions.

Utilization in the Construction of Advanced Organic Materials

The dibenzofuran moiety is a key structural unit in various advanced organic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The rigid and planar nature of the dibenzofuran core can facilitate π-π stacking and charge transport, which are desirable properties in these materials.

The presence of the butyl group on 6-butyl-1,3,8-trichlorodibenzofuran can enhance the solubility of resulting materials in organic solvents, which is a crucial aspect for solution-based processing techniques. The chlorine atoms, while potentially quenching fluorescence in some cases, can also serve as handles for further functionalization through cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings could be employed to attach various aryl, vinyl, or alkynyl groups at the chlorinated positions. This would allow for the synthesis of extended π-conjugated systems with tailored electronic and optical properties. The synthesis of various dibenzofuran derivatives for potential applications in medicinal chemistry and materials science has been a subject of interest biointerfaceresearch.comekb.egrsc.org.

Derivatization for Exploring New Chemical Applications

The derivatization of 6-butyl-1,3,8-trichlorodibenzofuran can lead to new compounds with potentially interesting biological activities or material properties. The chlorine atoms are the most obvious sites for derivatization.

Cross-Coupling Reactions: As mentioned, palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. By selectively replacing the chlorine atoms with other functional groups, a diverse library of derivatives can be synthesized. For example, reaction with arylboronic acids (Suzuki coupling) would yield arylated dibenzofurans, which could be building blocks for larger conjugated systems.

Nucleophilic Aromatic Substitution (SNAr): Although less reactive than activated aryl halides, the chlorine atoms on the dibenzofuran ring could potentially undergo nucleophilic aromatic substitution with strong nucleophiles under harsh reaction conditions. This could allow for the introduction of alkoxy, amino, or thioether functionalities.

Functionalization of the Butyl Group: The butyl group can also be a site for derivatization. Free-radical halogenation could introduce a bromine or chlorine atom at the benzylic position (if the butyl group is n-butyl), which could then be subjected to a variety of nucleophilic substitution reactions to introduce other functional groups.

Table 3: Potential Derivatization Reactions of 6-butyl-1,3,8-trichlorodibenzofuran

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Arylated 6-butyl-dibenzofuran derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynylated 6-butyl-dibenzofuran derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Aminated 6-butyl-dibenzofuran derivatives |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe), high temperature | Methoxy-substituted 6-butyl-dibenzofuran derivatives |

Q & A

Q. What safety protocols are recommended for handling 6-butyl-1,3,8-trichlorodibenzofuran?

- Guidelines :

- EPA Classification : Group D (not classifiable as a human carcinogen). Use ALARA principles for inhalation/ingestion risks .

- Containment : Work under fume hoods with HEPA filters. Store in silanized glassware to prevent adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.